molecular formula C21H29N3O6 B4237664 Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B4237664
M. Wt: 419.5 g/mol
InChI Key: KCQXYPYFSRODJO-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolidine ring, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine and pyrrolidine rings, followed by the introduction of the ethylphenyl group. Common reagents used in these reactions include ethyl acetate, piperazine, and 2-ethylphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is essential for monitoring the synthesis and ensuring the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate include other piperazine derivatives, pyrrolidine derivatives, and ethylphenyl compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and its versatility in chemical reactions makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4.C2H4O2/c1-3-14-7-5-6-8-15(14)22-17(23)13-16(18(22)24)20-9-11-21(12-10-20)19(25)26-4-2;1-2(3)4/h5-8,16H,3-4,9-13H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQXYPYFSRODJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Reactant of Route 2
Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Reactant of Route 3
Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Reactant of Route 4
Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Reactant of Route 5
Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Acetic acid;ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

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